molecular formula C20H22N6O B12244204 3-Cyclopropyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine

3-Cyclopropyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine

Cat. No.: B12244204
M. Wt: 362.4 g/mol
InChI Key: RJNUGSASHRFUPW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridazine ring, and a pyrrolidine moiety linked to a pyridopyrimidine system. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Pyrrolidine Moiety: This can be done through a nucleophilic substitution reaction where the pyrrolidine ring is introduced using a suitable leaving group.

    Linking the Pyridopyrimidine System: This step involves the formation of a methoxy linkage between the pyrrolidine and pyridopyrimidine systems, often using methanol or other methoxy donors under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy linkage, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-Cyclopropyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its biological activities, including anticancer properties.

    Pyrido[2,3-d]pyrimidine: Studied for its therapeutic potential in various diseases.

    Pyrido[4,3-d]pyrimidine: Investigated for its antimicrobial and antiviral activities.

Uniqueness

3-Cyclopropyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is unique due to its combination of a cyclopropyl group, a pyridazine ring, and a pyrrolidine moiety linked to a pyridopyrimidine system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-methylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C20H22N6O/c1-13-22-18-10-21-8-6-16(18)20(23-13)26-9-7-14(11-26)12-27-19-5-4-17(24-25-19)15-2-3-15/h4-6,8,10,14-15H,2-3,7,9,11-12H2,1H3

InChI Key

RJNUGSASHRFUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(C3)COC4=NN=C(C=C4)C5CC5

Origin of Product

United States

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